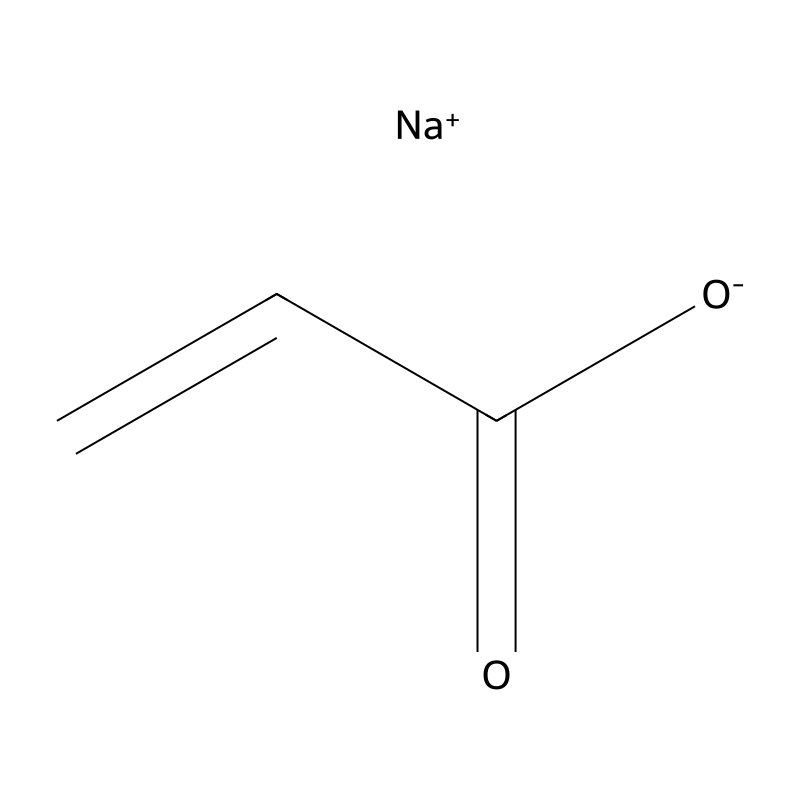

Sodium acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Superabsorbent Properties

Sodium acrylate's primary application in scientific research lies in its exceptional superabsorbent properties. This means it can absorb and retain extremely high volumes of liquid relative to its own size. Research explores how this characteristic can be harnessed for various purposes. For instance, studies investigate methods to improve sodium acrylate's absorption capacity and swelling rate by incorporating elements like cloisite []. Additionally, researchers examine the effectiveness of sodium acrylate in absorbing specific substances, such as heavy metals, from the environment [].

Metal Ion Removal

Heavy metal contamination poses a significant threat to aquatic ecosystems and human health. Their high toxicity and tendency to bioaccumulate necessitate effective removal strategies. Scientific research explores the potential of sodium acrylate and other superabsorbent polymers (SAPs) to absorb and recover heavy metals from contaminated environments. These studies evaluate the viability of SAPs as a simple and environmentally friendly method for heavy metal remediation [].

Sodium acrylate is a chemical compound with the formula . It is the sodium salt of acrylic acid and appears as an off-white crystalline powder. This compound is notable for its ability to form polymers that exhibit superabsorbent properties, making it valuable in various industrial applications. Sodium acrylate is commonly used in the production of sodium polyacrylate, a polymer known for its exceptional water-absorbing capabilities, which can absorb hundreds to thousands of times its weight in water .

Sodium acrylate can be synthesized through an acid-base reaction between sodium hydroxide and acrylic acid:

Additionally, sodium acrylate can be produced via polymerization processes where it acts as a monomer, leading to the formation of various polyacrylate structures. These reactions typically involve radical initiators that facilitate the polymerization of sodium acrylate into long-chain polymers .

Several methods are available for synthesizing sodium acrylate:

- Acid-Base Neutralization: The most common method involves neutralizing acrylic acid with sodium hydroxide.

- Reaction with Sodium Bicarbonate: A novel method includes reacting sodium bicarbonate with acrylic acid under controlled conditions to yield sodium acrylate without the need for cryogenic temperatures .

- Polymerization Techniques: Sodium acrylate can also be synthesized through bulk, solution, emulsion, or suspension polymerization techniques, where it serves as a monomer leading to the formation of poly(sodium acrylate) .

Sodium acrylate has diverse applications across various industries:

Research on sodium acrylate's interactions focuses on its behavior in aqueous environments. When dissolved in water, sodium ions are released, allowing the polymer chains to swell significantly. This property is crucial for applications requiring moisture retention, such as in agricultural products and personal care items . Interaction studies also examine how sodium acrylate-based hydrogels respond to various environmental stimuli, including pH changes and ionic strength.

Sodium acrylate shares similarities with several other compounds but maintains unique properties that distinguish it:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Potassium Acrylate | Similar water-soluble properties; used in agriculture | |

| Calcium Acrylate | Less soluble; used in construction materials | |

| Polyacrylamide | Used primarily as a flocculant; less absorbent | |

| Sodium Polyacrylate | Superabsorbent properties; used in hygiene products |

Uniqueness: Sodium acrylate's ability to form highly absorbent hydrogels makes it particularly valuable compared to other similar compounds. While potassium and calcium acrylates have similar chemical structures, their solubility and application scopes differ significantly from those of sodium acrylate.

Physical Description

Liquid; [IUCLID] White to cream colored solid; [MSDSonline]

White solid; [ICSC] Light gray powder; [Sigma-Aldrich MSDS]

WHITE POWDER WITH CHARACTERISTIC ODOUR.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

Related CAS

Wikipedia

Sodium polyacrylate

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2-Propenoic acid, sodium salt (1:1): ACTIVE

2-Propenoic acid, homopolymer, sodium salt: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

2-Propenoic acid, sodium salt (1:1), homopolymer: ACTIVE

Sodium acrylate was the active ingredient in a liquid deodorant.

Analytic Laboratory Methods

RETENTION TIMES FOR ACRYLATES WERE MEASURED WITH 2 DIFFERENT COLUMNS (C18 CORASIL & C8 LICHROSORB) USING REVERSE-PHASE HIGH PRESSURE LIQ CHROMATOGRAPHY IN ORDER TO OBTAIN THE PARTITION COEFFICIENTS OF ACRYLATES BETWEEN 1-OCTANOL AND WATER (LOG P). /ACRYLATES/